molecular formula C11H14N2O2 B4891563 N,N'-(4-methyl-1,2-phenylene)diacetamide CAS No. 5433-07-8

N,N'-(4-methyl-1,2-phenylene)diacetamide

Cat. No.: B4891563
CAS No.: 5433-07-8
M. Wt: 206.24 g/mol
InChI Key: XCQLEAKEOVLINY-UHFFFAOYSA-N
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Description

N,N’-(4-methyl-1,2-phenylene)diacetamide is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of two acetamide groups attached to a 4-methyl-1,2-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-methyl-1,2-phenylene)diacetamide typically involves the reaction of 4-methyl-1,2-phenylenediamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through the formation of amide bonds.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4-methyl-1,2-phenylene)diacetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-methyl-1,2-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: N,N’-(4-methyl-1,2-phenylene)diacetamide N-oxide.

    Reduction: 4-methyl-1,2-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N’-(4-methyl-1,2-phenylene)diacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(4-methyl-1,2-phenylene)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,2-phenylene)diacetamide
  • N,N’-(4-methyl-1,3-phenylene)diacetamide
  • N,N’-(4-methyl-1,4-phenylene)diacetamide

Uniqueness

N,N’-(4-methyl-1,2-phenylene)diacetamide is unique due to the specific positioning of the methyl group and the acetamide groups on the phenylene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other related compounds.

Properties

IUPAC Name

N-(2-acetamido-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)11(6-7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQLEAKEOVLINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969397
Record name N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-07-8
Record name NSC29098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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